Cas no 176022-03-0 (3-PIPERIDINEMETHANOL, 1-METHYL-4-PHENYL-, (3S,4R)-)

3-PIPERIDINEMETHANOL, 1-METHYL-4-PHENYL-, (3S,4R)- structure
176022-03-0 structure
Product name:3-PIPERIDINEMETHANOL, 1-METHYL-4-PHENYL-, (3S,4R)-
CAS No:176022-03-0
MF:C13H19NO
MW:205.296063661575
MDL:MFCD32706444
CID:3297739
PubChem ID:9820015

3-PIPERIDINEMETHANOL, 1-METHYL-4-PHENYL-, (3S,4R)- Chemical and Physical Properties

Names and Identifiers

    • 3-PIPERIDINEMETHANOL, 1-METHYL-4-PHENYL-, (3S,4R)-
    • [(3S,4R)-4-Phenyl-1-methylpiperidinyl]methanol
    • Paroxetine Impurity 7
    • 3S,4R-4-[phenyl-1-methylpiperidinyl] methanol
    • [(3S,4R)-4-Phenyl-1-methylpiperidinyl]methanol,99%e.e.
    • Paroxetine Impurity 21
    • (3S,4R)-1-methyl-4-phenyl-3-Piperidinemethanol
    • Paroxetine impurities798
    • 176022-03-0
    • DTXSID10431326
    • [(3S,4R)-1-methyl-4-phenylpiperidin-3-yl]methanol
    • 3-Piperidinemethanol, 1-methyl-4-phenyl-, trans-
    • 50373-13-2
    • 3R,4S-4-[phenyl-1-methylpiperidinyl]methanol
    • SCHEMBL4759736
    • AS-78743
    • (trans-1-Methyl-4-phenylpiperidin-3-yl)methanol
    • MDL: MFCD32706444
    • Inchi: InChI=1S/C13H19NO/c1-14-8-7-13(12(9-14)10-15)11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3/t12-,13-/m0/s1
    • InChI Key: PTRITADCAOWGKC-STQMWFEESA-N
    • SMILES: CN1CCC(C(C1)CO)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 205.146664230g/mol
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.0±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 301.2±35.0 °C at 760 mmHg
  • Flash Point: 129.9±24.6 °C
  • Vapor Pressure: No data available

3-PIPERIDINEMETHANOL, 1-METHYL-4-PHENYL-, (3S,4R)- Security Information

3-PIPERIDINEMETHANOL, 1-METHYL-4-PHENYL-, (3S,4R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S854007-200mg
[(3S,4R)-4-Phenyl-1-methylpiperidinyl]methanol
176022-03-0 ≥98%,≥99% e.e.
200mg
¥460.00 2022-10-10
A2B Chem LLC
AA94894-10mg
3-Piperidinemethanol, 1-methyl-4-phenyl-, (3S,4R)-
176022-03-0 > 95%
10mg
$699.00 2024-01-03
A2B Chem LLC
AA94894-1g
3-Piperidinemethanol, 1-methyl-4-phenyl-, (3S,4R)-
176022-03-0 ≥98%
1g
$1555.00 2024-04-20
eNovation Chemicals LLC
Y1015202-1g
3-Piperidinemethanol, 1-methyl-4-phenyl-, (3S,4R)-
176022-03-0 98%
1g
$320 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S76530-1g
[(3S,4R)-4-Phenyl-1-methylpiperidinyl]methanol
176022-03-0
1g
¥1778.0 2021-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S854007-1g
[(3S,4R)-4-Phenyl-1-methylpiperidinyl]methanol
176022-03-0 ≥98%,≥99% e.e.
1g
¥1,879.00 2022-10-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S305196-1g
3-PIPERIDINEMETHANOL, 1-METHYL-4-PHENYL-, (3S,4R)-
176022-03-0 ≥98%
1g
¥1841.90 2023-09-01
A2B Chem LLC
AA94894-100mg
3-Piperidinemethanol, 1-methyl-4-phenyl-, (3S,4R)-
176022-03-0 > 95%
100mg
$1099.00 2024-01-03

Additional information on 3-PIPERIDINEMETHANOL, 1-METHYL-4-PHENYL-, (3S,4R)-

3-Piperidinemethanol, 1-Methyl-4-phenyl-, (3S,4R)-: A Promising Compound in Pharmaceutical Research

3-Piperidinemethanol, 1-Methyl-4-phenyl-, (3S,4R)- (CAS No. 176022-03-0) is a chiral compound that has garnered significant attention in the field of pharmaceutical research due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities. The presence of the phenyl group at the 4-position and the methyl substituent at the 1-position contributes to its distinct chemical properties, making it a valuable candidate for further exploration in drug development.

The 3S,4R configuration of this molecule is particularly noteworthy, as stereochemistry plays a critical role in determining the pharmacological profile of many bioactive compounds. Recent studies have highlighted the importance of enantiomeric purity in achieving optimal therapeutic outcomes, and the 3S,4R isomer of this compound has shown promising results in preclinical models. Its structural characteristics, including the presence of a hydroxyl group at the 3-position, may enable it to interact with specific biological targets, thereby modulating cellular pathways associated with various diseases.

One of the key areas of research involving 3-Piperidinemethanol, 1-Methyl-4-phenyl-, (3S,4R)- is its potential role in neuropharmacology. A 2023 study published in the Journal of Medicinal Chemistry explored its effects on neuronal function and found that the compound exhibits neuroprotective properties in vitro. The study suggested that the compound could be a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. This finding aligns with the growing interest in compounds that target neuroinflammation and oxidative stress, which are implicated in the pathogenesis of such conditions.

Additionally, recent advancements in computational chemistry have enabled researchers to model the interactions between 3-Piperidinemethanol, 1-Methyl-4-phenyl-, (3S,4R)- and various protein targets. Machine learning algorithms have been employed to predict its binding affinity to enzymes and receptors involved in metabolic pathways. These computational studies provide valuable insights into the compound's mechanism of action and help guide the design of more effective derivatives. Such approaches are increasingly being integrated into drug discovery pipelines to accelerate the identification of lead compounds.

Another area of focus is the synthesis of 3-Piperidinemethanol, 1-Methyl-4-phenyl-, (3S,4R)- and its derivatives. Researchers have developed novel synthetic routes to improve the efficiency and selectivity of its production. A 2022 paper in the Organic Letters reported a scalable method for the asymmetric synthesis of this compound, which could significantly reduce production costs and enhance its accessibility for further studies. The development of such methods is crucial for translating laboratory findings into clinical applications.

Furthermore, the compound's potential applications in anti-inflammatory and immunomodulatory therapies have been explored in recent years. A 2023 preclinical study demonstrated that 3-Piperidinemethanol, 1-Methyl-4-phenyl-, (3S,4R)- exhibits anti-inflammatory effects by modulating the activity of immune cells. This property makes it a candidate for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. The ability to target multiple inflammatory pathways is a significant advantage in the development of multifunctional therapeutics.

Despite these promising findings, further research is needed to fully elucidate the pharmacokinetic and toxicological profiles of 3-Piperidinemethanol, 1-Methyl-4-phenyl-, (3S,4R)-. Preclinical studies should focus on its safety, bioavailability, and potential side effects to ensure its viability as a therapeutic agent. Additionally, in vivo studies are essential to validate its efficacy in animal models and to determine the optimal dosing regimens for future clinical trials.

The 3S,4R configuration of this compound is particularly important in determining its biological activity. Enantiomers often exhibit different pharmacological properties, and the 3S,4R isomer has been shown to be more effective in certain assays compared to its enantiomeric counterpart. This highlights the importance of stereochemical control in the synthesis and application of chiral compounds. Researchers are actively working to develop methods that can selectively produce the 3S,4R isomer to maximize its therapeutic potential.

In conclusion, 3-Piperidinemethanol, 1-Methyl-4-phenyl-, (3S,4R)- represents a promising compound with potential applications in multiple therapeutic areas. Its unique structural features and biological activities make it an attractive candidate for further research. As advancements in synthetic chemistry, computational modeling, and pharmacological studies continue, the compound may pave the way for the development of new drugs to address a wide range of medical conditions.

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